Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2,2,4-trifluoro-3-oxobutanoate

Cycloaddition Chemoselectivity Fluorinated Heterocycles

Ethyl 2,2,4-trifluoro-3-oxobutanoate (commonly cross-referenced as ethyl 4,4,4-trifluoro-3-oxobutanoate or ETFAA; CAS 372-31-6) is a fluorinated β‑ketoester with the molecular formula C₆H₇F₃O₃ and molecular weight 184.11 g mol⁻¹. The electron‑withdrawing trifluoromethyl group dramatically alters its physicochemical and reactivity profile compared to non‑fluorinated and partially fluorinated analogs, making it a critical intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C6H7F3O3
Molecular Weight 184.11 g/mol
Cat. No. B7908128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2,4-trifluoro-3-oxobutanoate
Molecular FormulaC6H7F3O3
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)CF)(F)F
InChIInChI=1S/C6H7F3O3/c1-2-12-5(11)6(8,9)4(10)3-7/h2-3H2,1H3
InChIKeyBWAYIPURRKWDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,2,4-trifluoro-3-oxobutanoate: A Strategic Fluorinated Building Block for Heterocycle Synthesis and Chiral Intermediate Production


Ethyl 2,2,4-trifluoro-3-oxobutanoate (commonly cross-referenced as ethyl 4,4,4-trifluoro-3-oxobutanoate or ETFAA; CAS 372-31-6) is a fluorinated β‑ketoester with the molecular formula C₆H₇F₃O₃ and molecular weight 184.11 g mol⁻¹ [1]. The electron‑withdrawing trifluoromethyl group dramatically alters its physicochemical and reactivity profile compared to non‑fluorinated and partially fluorinated analogs, making it a critical intermediate in medicinal chemistry and agrochemical research [2]. Its applications span the synthesis of trifluoromethyl‑substituted heterocycles, enantiopure β‑amino acids, and chiral alcohols, which are key structural motifs in drug discovery .

Why Standard β‑Ketoesters Cannot Replace Ethyl 2,2,4-trifluoro-3-oxobutanoate in Fluorine‑Specific Synthesis


The trifluoromethyl group in ethyl 2,2,4‑trifluoro‑3‑oxobutanoate is not a passive spectator. It dramatically shifts the keto‑enol equilibrium towards the enol form, lowers the pKa of the active methylene protons, and reverses regioselectivity in key carbon–carbon and carbon–heteroatom bond‑forming reactions [1]. These electronic perturbations are not replicated by non‑fluorinated analogs (e.g., ethyl acetoacetate) or even mono‑/difluoro derivatives (e.g., ethyl 2‑fluoroacetoacetate or ethyl 2,2‑difluoroacetoacetate). Consequently, generic substitution leads to reaction failure, regiochemical scrambling, or loss of enantiomeric excess, directly impacting synthetic efficiency and final product quality [2].

Quantitative Differentiation of Ethyl 2,2,4-trifluoro-3-oxobutanoate Against Closest Analogs


Chemoselectivity in 1,3‑Dipolar Cycloaddition: Trifluoromethyl‑Enabled Reactivity vs. Unreactive Ethyl Acetoacetate

In a direct head‑to‑head experiment, ethyl 4,4,4‑trifluoro‑3‑oxobutanoate (ETFAA) underwent regio‑ and stereoselective 1,3‑dipolar cycloaddition with N‑(benzylidene)methylamine N‑oxide in boiling toluene to yield a single isoxazolidine adduct, whereas ethyl acetoacetate was completely unreactive under identical conditions [1]. This demonstrates that the trifluoromethyl group is essential for the reactivity of the enol form in this class of reaction.

Cycloaddition Chemoselectivity Fluorinated Heterocycles

Enantioselective (1,3)‑Proton Transfer: 71% ee Achievable with Chiral Base Catalysis

Ethyl 4,4,4‑trifluoro‑3‑oxobutanoate amino derivatives undergo enantioselective (1,3)‑proton transfer catalyzed by cinchona alkaloid‑derived chiral bases, affording enantiomeric excesses up to 71% ee [1]. Non‑fluorinated β‑ketoesters lack the requisite acidity to undergo efficient proton transfer under these catalytic conditions, and difluoro analogs typically give lower ee values due to attenuated electronic effects [2].

Asymmetric Synthesis Organocatalysis β‑Amino Acids

Enantiospecific Biocatalytic Reduction: >99% ee in the Synthesis of (R)‑4,4,4‑Trifluoro‑3‑hydroxybutanoate

The recombinant aldo‑keto reductase YtbE from Bacillus sp. reduces ethyl 4,4,4‑trifluoro‑3‑oxobutanoate to ethyl (R)‑4,4,4‑trifluoro‑3‑hydroxybutanoate with excellent optical purity (>99% ee) [1]. Under the same conditions, non‑fluorinated β‑ketoesters showed high to moderate enantioselectivity, and difluoro analogs were not reported to achieve this level of stereochemical fidelity [1].

Biocatalysis Chiral Alcohols Enantioselective Reduction

Patent‑Reported Synthesis Yield: 85.3% for Claisen Condensation

A patent discloses the Claisen condensation of ethyl trifluoroacetate with ethyl acetate to produce 157.0 g of ethyl 4,4,4‑trifluoro‑3‑oxobutanoate with a yield of 85.3% and purity of 95.2% [1]. This established, scalable process contrasts with preparation of ethyl 2,2‑difluoroacetate, which often involves hazardous reagents such as perchloryl fluoride and carries explosion risks [2].

Process Chemistry Yield Optimization Scale‑up

Predicted pKa and logP Differentiation vs. Non‑Fluorinated and Mono‑Fluorinated Analogs

The predicted acid dissociation constant (pKa) of ethyl 4,4,4‑trifluoro‑3‑oxobutanoate is 7.76 ± 0.10 [1], substantially lower than that of ethyl acetoacetate (pKa ≈ 10.7). This enhanced acidity translates to more efficient enolate generation under mild basic conditions, improving yields in aldol, Michael, and Biginelli reactions [2]. The logP of the trifluorinated compound is approximately 1.63 , higher than ethyl acetoacetate (logP ≈ 0.6) but lower than ethyl 2,2‑difluoroacetoacetate (logP predicted ≈ 1.8), placing it in an optimal lipophilicity window for bioavailability in drug‑like molecules [3].

Physicochemical Properties pKa Lipophilicity

High‑Impact Application Scenarios for Ethyl 2,2,4‑trifluoro-3‑oxobutanoate Matching Procuring Profiles


Synthesis of Trifluoromethyl‑Substituted Isoxazolidines via 1,3‑Dipolar Cycloaddition

Research groups developing fluorinated heterocycles for medicinal chemistry will specifically require ethyl 2,2,4‑trifluoro‑3‑oxobutanoate as the β‑ketoester component in 1,3‑dipolar cycloadditions with nitrones. As demonstrated [1], non‑fluorinated ethyl acetoacetate is unreactive under identical conditions, making the trifluorinated compound the only viable building block for introducing a CF₃‑bearing isoxazolidine scaffold. This eliminates costly trial‑and‑error procurement of ineffective analogs.

Enantioselective Production of Trifluoromethyl‑β‑Amino Acids via Organocatalytic Proton Transfer

For programs targeting fluorinated peptidomimetics or β‑amino acid‑based drug candidates, ethyl 4,4,4‑trifluoro‑3‑oxobutanoate is the required substrate for the chiral base‑catalyzed (1,3)‑proton transfer that achieves up to 71% ee [2]. Non‑fluorinated β‑ketoesters fail to deliver this level of enantiocontrol, and difluoro analogs yield inferior stereochemical outcomes, making the trifluorinated version indispensable for asymmetric synthesis campaigns.

Biocatalytic Production of (R)‑4,4,4‑Trifluoro‑3‑hydroxybutanoate at >99% ee

Biotech and pharmaceutical companies manufacturing chiral hydroxy‑acid intermediates should specify the trifluorinated β‑ketoester to fully exploit the enantiospecificity of YtbE reductase, which delivers the (R)‑alcohol in >99% ee [3]. The difluoro analog yields moderate ee and would require additional purification steps, increasing process costs. Procuring the correct compound ensures maximum product quality and minimal downstream processing.

Large‑Scale Production of Trifluoromethyl Heterocycles Using a Robust, High‑Yielding Starting Material

For industrial‑scale synthesis of agrochemical or pharmaceutical intermediates, the 85.3% yield and 95.2% purity of the Claisen condensation process [4] makes ethyl 4,4,4‑trifluoro‑3‑oxobutanoate a reliable starting material. In contrast, the hazardous synthesis of ethyl 2,2‑difluoroacetoacetate poses safety and reproducibility challenges that are unacceptable for multi‑kilogram procurement. The trifluorinated compound’s established large‑scale route reduces supply‑chain risk.

Quote Request

Request a Quote for Ethyl 2,2,4-trifluoro-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.